molecular formula C10H12 B14584604 Bicyclo[4.3.1]deca-2,4,7-triene CAS No. 61096-24-0

Bicyclo[4.3.1]deca-2,4,7-triene

Cat. No.: B14584604
CAS No.: 61096-24-0
M. Wt: 132.20 g/mol
InChI Key: IPHNNDYZYRCURV-UHFFFAOYSA-N
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Description

Bicyclo[431]deca-2,4,7-triene is a bicyclic hydrocarbon with a unique structure that consists of two fused rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bicyclo[4.3.1]deca-2,4,7-triene typically involves the oxidative rearrangement of bicyclo[4.2.2]deca-2,4,7,9-tetraene. This process can be achieved through electrophilic activation of the double bonds in bicyclo[4.2.2]deca-2,4,7,9-tetraene using reagents such as m-chloroperbenzoic acid . The reaction conditions often include the use of solvents like dichloromethane and temperatures ranging from 0°C to room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[4.3.1]deca-2,4,7-triene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid is commonly used for oxidative rearrangement.

    Reduction: Hydrogenation using catalysts like palladium on carbon.

    Substitution: Halogenation using bromine or chlorine under controlled conditions.

Major Products Formed

Scientific Research Applications

Bicyclo[4.3.1]deca-2,4,7-triene has several applications in scientific research:

Mechanism of Action

The mechanism by which bicyclo[4.3.1]deca-2,4,7-triene exerts its effects is not fully understood. its reactivity is primarily due to the strained nature of its bicyclic structure, which makes it susceptible to various chemical transformations. The molecular targets and pathways involved in its biological activity are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific ring structure and the presence of three conjugated double bonds, which confer distinct chemical properties and reactivity compared to other bicyclic compounds.

Properties

CAS No.

61096-24-0

Molecular Formula

C10H12

Molecular Weight

132.20 g/mol

IUPAC Name

bicyclo[4.3.1]deca-2,4,7-triene

InChI

InChI=1S/C10H12/c1-2-5-10-7-3-6-9(4-1)8-10/h1-6,9-10H,7-8H2

InChI Key

IPHNNDYZYRCURV-UHFFFAOYSA-N

Canonical SMILES

C1C=CC2CC1C=CC=C2

Origin of Product

United States

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